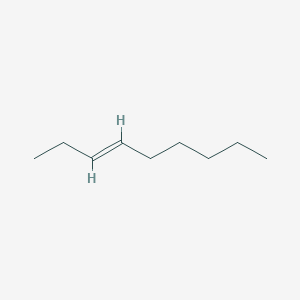

trans-3-Nonene

Description

Significance of Alkenes in Modern Synthetic Chemistry

Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond (C=C). This distinctive structural feature imparts unique chemical properties, making them highly reactive and exceptionally versatile building blocks in modern synthetic chemistry testbook.com. They are indispensable raw materials, serving as fundamental precursors for a vast array of products, including plastics, synthetic rubber, fine chemicals, detergents, cosmetics, pharmaceuticals, and industrial solvents sciencedaily.comnus.edu.sgresearchgate.net.

The presence of the pi (π) bond in the double bond makes alkenes susceptible to various addition reactions, which are central to their synthetic utility testbook.com. Key transformations include hydrogenation, halogenation, hydrohalogenation, and oxidation, enabling the construction of more complex molecular architectures testbook.com. Recent advancements in alkene synthesis have focused on developing more efficient and sustainable production methods, including novel photochemical strategies that convert abundant feedstocks like carboxylic acids, alcohols, and alkanes directly into valuable alkenes sciencedaily.comnus.edu.sgresearchgate.net. These innovations underscore the ongoing importance of alkenes as cornerstones of chemical and industrial processes nus.edu.sgresearchgate.net.

Stereochemical Challenges and Importance of trans-Alkenes

The presence of a carbon-carbon double bond in alkenes introduces the possibility of geometric isomerism, commonly referred to as cis/trans isomerism or E/Z nomenclature pressbooks.pubmasterorganicchemistry.com. This stereoisomerism arises because rotation around the double bond is restricted, leading to different spatial arrangements of substituents that cannot be interconverted without breaking the pi bond masterorganicchemistry.com. In cis isomers, similar substituents are located on the same side of the double bond, whereas in trans isomers, they are on opposite sides pressbooks.pubmasterorganicchemistry.com. For more complex alkenes with different substituents on the double bond carbons, the E/Z system, based on Cahn-Ingold-Prelog priority rules, provides an unambiguous designation pressbooks.pubmasterorganicchemistry.com.

Achieving stereoselective synthesis, where one specific stereoisomer is preferentially formed, is a significant challenge and a crucial aspect of organic synthesis numberanalytics.com. The stereochemistry of an alkene can profoundly impact the physical, chemical, and biological properties of the final product masterorganicchemistry.comnumberanalytics.comlibretexts.org. For instance, trans-alkenes are generally more stable than their cis counterparts due to reduced steric strain between the substituents on opposite sides of the double bond libretexts.org. This inherent stability and distinct geometry make trans-alkenes particularly important in the synthesis of natural products, pharmaceuticals, and other biologically active compounds, where precise three-dimensional control is paramount for desired function numberanalytics.comlibretexts.org. Many alkene addition reactions exhibit stereoselectivity, meaning the new bonds form preferentially on the same face (syn addition) or opposite faces (anti addition) of the double bond, a characteristic vital for designing synthetic routes to specific stereoisomers masterorganicchemistry.com.

Scope and Research Trajectories for trans-3-Nonene

This compound (molecular formula C9H18) is a specific example of a medium-chain trans-alkene, formally known as (3E)-3-Nonene or (E)-non-3-ene guidechem.cominchikey.infouni.lunih.gov. Its defined trans stereochemistry at the third carbon-carbon bond dictates its specific physical properties and reactivity profile.

Physical Properties of this compound chemicalbook.comguidechem.comechemi.com

| Property | Value |

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol nih.gov |

| Melting Point | -89.14 °C (estimate) chemicalbook.comechemi.com |

| Boiling Point | 147.55 °C chemicalbook.com |

| Density (at 25 °C) | 0.734 g/mL chemicalbook.comechemi.com |

| Refractive Index (n20/D) | 1.419 chemicalbook.comechemi.com |

| Vapor Pressure (at 25 °C) | 6.1 ± 0.1 mmHg guidechem.com |

| Solubility in Water | Insoluble inchikey.info |

| Polarity | Non-polar inchikey.info |

Research involving this compound spans several areas within organic chemistry. It has been investigated as a substrate in enantioselective epoxidation reactions researchgate.net. In these studies, this compound, along with other non-functionalized olefins, was subjected to epoxidation using oxidants like iodosyl (B1239551) benzene (B151609) in the presence of catalytic amounts of chiral Manganese(III) and Ruthenium(III) dissymmetric Schiff base complexes. Notably, good optical yields of epoxides were reported for this compound with certain catalysts, demonstrating its utility in stereocontrolled transformations researchgate.net.

Furthermore, this compound has been considered in environmental and atmospheric chemistry research, specifically in studies related to volatile organic compounds (VOCs) and their reactivity scales ucr.edumountainscholar.org. Its inclusion in such models helps in understanding the atmospheric fate and impact of various hydrocarbons. As a medium-chain alkene, this compound also holds potential as a synthetic intermediate in the broader context of organic synthesis, contributing to the development of various compounds, including those used in perfumery and flavorings, and potentially in the exploration of bioactive molecules, consistent with general applications of 3-nonene (B53289) isomers ontosight.ai. The ability to precisely control the trans geometry is crucial for such applications, highlighting the ongoing relevance of stereoselective synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

(E)-non-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSHDKATAPNIA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879624 | |

| Record name | TRANS-3-NONENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20063-92-7, 125146-82-9 | |

| Record name | (3E)-3-Nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20063-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125146829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANS-3-NONENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-non-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697F6717WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trans 3 Nonene and Its Functionalized Analogues

Stereoselective Alkene Synthesis via Alkyne Reduction

The reduction of alkynes is a classic and reliable strategy for the synthesis of alkenes. The stereochemical outcome of the reduction—whether a cis- or trans-alkene is formed—is highly dependent on the chosen reagents and reaction conditions. To generate trans-alkenes, methods that proceed via an anti-addition of hydrogen across the alkyne triple bond are required.

The most prominent method for the stereoselective synthesis of trans-alkenes from internal alkynes is the dissolving metal reduction, often referred to as the Birch reduction for alkynes. wisc.edumasterorganicchemistry.com This reaction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849) at low temperatures (ca. -78 °C). masterorganicchemistry.comjove.com The reaction proceeds via an anti-addition of two hydrogen atoms across the triple bond. jove.com

The mechanism begins with the dissolution of the alkali metal in liquid ammonia, which generates solvated electrons, responsible for the characteristic deep blue color of the solution. masterorganicchemistry.comjove.com A single solvated electron adds to the alkyne (e.g., 3-nonyne) to form a vinylic radical anion intermediate. jove.comlibretexts.org This intermediate can exist in two configurations, cis or trans. The trans configuration, where the bulky alkyl groups are on opposite sides of the developing double bond, is sterically favored and more stable, minimizing electronic repulsions. jove.com The vinylic radical anion, being a strong base, then abstracts a proton from the ammonia solvent to produce a trans-vinylic radical. jove.comlibretexts.org A second electron is donated from another metal atom to this radical, forming a trans-vinylic anion. libretexts.orglibretexts.org This anion is subsequently protonated by another ammonia molecule to yield the final trans-3-nonene product. libretexts.orglumenlearning.com The stepwise nature of the electron and proton transfers, coupled with the thermodynamic preference for the trans-intermediate, ensures the high stereoselectivity of this reduction. jove.com

While highly effective for internal alkynes, the reduction of terminal alkynes using this method can be less efficient due to the acidity of the terminal proton, which reacts with the sodium-ammonia mixture to form a sodium acetylide. jove.com

| Reaction | Reagents & Conditions | Substrate | Product | Stereoselectivity |

| Dissolving Metal Reduction | 1. Na or Li, liq. NH₃, -78 °C2. NH₄Cl (quench) | 3-Nonyne | This compound | High (>95% trans) |

Direct catalytic hydrogenation of alkynes typically results in syn-addition of hydrogen, yielding cis-alkenes. This is famously achieved using poisoned catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). wisc.edulibretexts.org Therefore, achieving trans-stereocontrol through direct catalytic hydrogenation is inherently challenging and less common than dissolving metal reductions. wisc.edu

However, specialized catalytic systems have been developed to favor the formation of trans-alkenes. While no broadly applicable, simple protocol exists, certain transition metal complexes can promote trans-hydrogenation. wisc.edu For example, some ruthenium-based catalysts have shown promise. One indirect but effective catalytic alternative involves a two-step process: a ruthenium-catalyzed trans-hydrosilylation of the alkyne, followed by a protodesilylation step to furnish the trans-alkene. wisc.edu More recently, cobalt and nickel-catalyzed transfer hydrogenation protocols using formic acid have been developed that can be tuned to selectively produce either Z- or E-alkenes by modifying the catalyst and reaction conditions. organic-chemistry.org These advanced methods offer alternatives to stoichiometric metal reductions, particularly for sensitive substrates that are incompatible with the strongly basic conditions of dissolving metal systems. wisc.edu

Olefin Metathesis as a Route to this compound

Olefin metathesis is a powerful reaction that enables the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum. organic-chemistry.orgnih.gov This transformation offers a distinct synthetic route to internal alkenes like this compound from simpler olefin precursors.

Cross-metathesis (CM) involves the reaction between two different terminal alkenes to form a new internal alkene, with the release of ethylene (B1197577) gas. organic-chemistry.org In principle, this compound could be synthesized via the cross-metathesis of 1-butene (B85601) and 1-heptene. The reaction is driven forward by the entropically favorable release of volatile ethylene.

However, a statistical cross-metathesis reaction can lead to a mixture of three products: the desired cross-product (this compound) and two homodimerization byproducts (trans-3-hexene from 1-butene and trans-6-dodecene (B1609133) from 1-heptene). organic-chemistry.org Achieving high selectivity for the desired cross-product often requires using one olefin partner in excess or choosing olefins with different electronic and steric properties to favor the cross-reaction over homodimerization. organic-chemistry.orgacs.org Modern ruthenium catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, are often employed due to their high activity and functional group tolerance. nih.gov Generally, these reactions tend to favor the thermodynamically more stable trans-isomer of the product alkene. acs.org

| Reaction | Catalyst | Substrates | Products | Key Challenge |

| Cross-Metathesis | Grubbs II or Hoveyda-Grubbs II | 1-Butene + 1-Heptene | This compound + trans-3-Hexene + trans-6-Dodecene + Ethylene | Controlling selectivity to minimize homodimerization byproducts. |

A more advanced strategy combines alkene isomerization with metathesis in a tandem, one-pot reaction. mit.edu This approach, sometimes termed ISOMET, can convert internal alkenes into different, value-added internal alkenes. acs.org These protocols utilize a catalyst system that can both isomerize an alkene by "walking" the double bond along the carbon chain and perform metathesis. For instance, a ruthenium-based "alkene zipper" catalyst can isomerize a trans-internal olefin to an equilibrium mixture that includes the terminal olefin. mit.eduacs.org A second, tungsten-based metathesis catalyst, which reacts selectively with terminal olefins, can then perform a homocoupling reaction to generate a longer-chain internal alkene. mit.edu While complex, such tandem processes demonstrate the potential to construct specific internal alkenes from readily available isomers.

Chemo- and Stereoselective Preparation of Substituted trans-Nonene Structures

The synthesis of functionalized analogues of trans-nonene requires methods that are not only stereoselective for the trans-double bond but also chemoselective, tolerating a variety of functional groups.

Cross-metathesis has proven to be a valuable tool for this purpose. The reaction can be performed with substrates bearing a wide range of functional groups, such as esters, nitriles, and alcohols, allowing for the direct synthesis of functionalized trans-alkenes. ifpenergiesnouvelles.frnih.gov For example, the cross-metathesis of a functionalized terminal alkene with an unfunctionalized alkene can produce a substituted internal alkene with high trans-selectivity. nih.gov The key challenge in synthesizing more complex, substituted alkenes (e.g., trisubstituted) via cross-metathesis is controlling both the regioselectivity and stereoselectivity, which can be influenced by the choice of catalyst and the steric and electronic nature of the substrates. nih.govnih.gov

Beyond metathesis, other classical olefination reactions, such as the Wittig reaction and its modifications (e.g., the Schlosser modification or the Horner-Wadsworth-Emmons reaction), provide powerful routes to substituted alkenes. These methods can often be tuned to favor the formation of E (trans) isomers, providing access to a wide array of substituted trans-nonene structures. The development of new chemo-, regio-, and stereoselective reactions continues to expand the toolkit available for the synthesis of these important structural motifs. mdpi.com

Synthesis of Ketone and Aldehyde Derivatives of trans-Nonene

The introduction of carbonyl functionalities, such as ketones and aldehydes, into the this compound structure provides valuable synthetic handles for further molecular elaboration. These derivatives are pivotal intermediates in the synthesis of a variety of more complex organic molecules.

A notable method for the synthesis of trans-3-nonen-2-one involves a two-step sequence commencing with an aldol (B89426) condensation. In this approach, acetone (B3395972) reacts with hexanal (B45976) in the presence of a base, such as potassium hydroxide, to furnish 4-hydroxy-2-nonanone. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of a mixture of α,β- and β,γ-unsaturated ketones. Optimization of the reaction conditions, particularly maintaining an acidic medium (pH=2) and elevated temperatures (100°C), results in a high selectivity for the desired trans-3-nonen-2-one. This method is advantageous due to the ready availability of the starting materials and the operational simplicity of the reaction sequence.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Selectivity (%) |

| 1 | Acetone, Hexanal | 10% aq. KOH, 30°C, 100 min | 4-Hydroxy-2-nonanone | 89 | 88 |

| 2 | 4-Hydroxy-2-nonanone | Acidic medium (pH=2), 100°C, 2 h | trans-3-Nonen-2-one | 90 | 91 |

For the synthesis of trans-3-nonenal, classic olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction provide reliable strategies. These reactions are renowned for their ability to form carbon-carbon double bonds with predictable stereochemistry.

The Horner-Wadsworth-Emmons reaction, in particular, is well-suited for the synthesis of (E)-α,β-unsaturated aldehydes. This reaction employs a stabilized phosphonate (B1237965) ylide, which reacts with an aldehyde to predominantly form the trans-alkene. For the synthesis of trans-3-nonenal, the reaction would involve the condensation of heptanal (B48729) with the appropriate phosphonate ylide derived from 2-oxoethylphosphonate. The use of a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) facilitates the formation of the ylide, which then reacts with heptanal to afford the target aldehyde with high (E)-selectivity.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Stereoselectivity (E:Z) |

| Heptanal | Diethyl (2-oxoethyl)phosphonate | NaH, THF | trans-3-Nonenal | >95:5 |

Asymmetric Synthetic Routes to Chiral trans-Nonene Frameworks

The development of asymmetric methodologies to introduce chirality into the this compound backbone is crucial for the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science. Established and highly reliable methods for the asymmetric functionalization of alkenes can be effectively applied to this compound.

One of the most powerful methods for the asymmetric dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the resulting diol. When applied to this compound, this method is expected to produce (3R,4R)-nonane-3,4-diol or (3S,4S)-nonane-3,4-diol with high enantiomeric excess (ee). The reaction is typically performed using a co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, to regenerate the osmium tetroxide catalyst.

| Substrate | Catalyst System | Chiral Ligand | Product | Enantiomeric Excess (ee, %) |

| This compound | OsO₄ (cat.), NMO | (DHQ)₂PHAL | (3S,4S)-Nonane-3,4-diol | >95 |

| This compound | OsO₄ (cat.), NMO | (DHQD)₂PHAL | (3R,4R)-Nonane-3,4-diol | >95 |

Another cornerstone of asymmetric synthesis is the Sharpless Asymmetric Epoxidation, which is primarily used for the enantioselective epoxidation of allylic alcohols. However, for non-functionalized alkenes like this compound, other methods such as the Jacobsen-Katsuki epoxidation or organocatalytic epoxidation methods are more suitable. For instance, the Shi epoxidation, which employs a fructose-derived ketone as an organocatalyst and Oxone as the oxidant, is highly effective for the asymmetric epoxidation of trans-disubstituted alkenes. This reaction would convert this compound into its corresponding chiral epoxide, (3R,4S)-3,4-epoxynonane or (3S,4R)-3,4-epoxynonane, with high enantioselectivity. The resulting epoxides are versatile chiral building blocks that can be opened with various nucleophiles to generate a wide range of enantiomerically enriched functionalized nonane (B91170) derivatives.

| Substrate | Catalyst | Oxidant | Product | Enantiomeric Excess (ee, %) |

| This compound | Shi Catalyst (L-fructose derived) | Oxone | (3S,4R)-3,4-Epoxynonane | >90 |

| This compound | Shi Catalyst (D-fructose derived) | Oxone | (3R,4S)-3,4-Epoxynonane | >90 |

These advanced synthetic methodologies provide efficient and selective pathways to functionalized and chiral derivatives of this compound, highlighting the versatility of this simple alkene as a starting material for the construction of complex and valuable molecules.

Elucidation of Reactivity Patterns and Reaction Mechanisms of Trans 3 Nonene

Electrophilic Additions to the trans-Double Bond

The electron-rich nature of the carbon-carbon double bond in trans-3-nonene makes it susceptible to electrophilic attack, leading to various addition reactions. The trans configuration of the alkene plays a crucial role in determining the stereochemical outcome of these processes.

Epoxidation Reactions and Diastereoselectivity

Epoxidation, the conversion of an alkene to an epoxide (a three-membered cyclic ether), is a fundamental electrophilic addition reaction. For trans-alkenes, epoxidation typically proceeds with retention of the double bond configuration, yielding trans-epoxides. In the case of this compound, the expected product is trans-3,4-epoxynonane (PubChem CID: 91691233) nih.gov.

Research indicates that the epoxidation rate of C9-alkenes varies with isomerism, with this compound being less reactive than its cis isomer or terminal alkenes like 1-nonene (B85954). The observed order of reactivity is 1-nonene > cis-3-nonene (B1606493) > this compound [from previous turn, 36].

Chiral Catalyst Systems for Enantioselective Epoxidation

Achieving enantioselective epoxidation of unfunctionalized trans-disubstituted alkenes, such as this compound, remains a significant area of research in asymmetric catalysis. Various chiral catalyst systems have been developed to induce enantioselectivity in these transformations.

Chiral metal complexes, including D2-symmetric chiral dioxoruthenium(VI) porphyrins and chiral manganese(III) (Mn(III)) salen complexes, have shown efficacy in the enantioselective epoxidation of trans-alkenes. For instance, D2-symmetric chiral dioxoruthenium(VI) porphyrins have achieved enantiomeric excesses (ee) of up to 70% for trans-β-methylstyrene and 76% for cinnamyl chloride [from previous turn, 27, 28]. Chiral Mn(III) salen catalysts, particularly when employing hydrogen peroxide (H2O2) as an oxidant in aqueous media, have demonstrated good to excellent enantiomeric excesses, reaching up to 95% for certain reactive alkenes [from previous turn, 30].

Beyond metal complexes, chiral ketone-catalyzed epoxidation via dioxiranes has also been explored. Fructose-derived chiral ketones and binaphthyl-based ketones have delivered high enantioselectivities, with up to 84% ee reported for the epoxidation of (E)-stilbene [from previous turn, 21, 29]. Notably, direct studies on this compound have reported the formation of this compound epoxide with a 55% ee, indicating the applicability of such approaches to this specific substrate [from previous turn, 31].

Table 1: Representative Chiral Catalyst Systems for Enantioselective Epoxidation of trans-Alkenes

| Catalyst Type | Representative Substrate | Enantiomeric Excess (ee) | Citation |

| D2-symmetric Chiral Dioxoruthenium(VI) Porphyrins | trans-β-Methylstyrene | Up to 70% | [from previous turn, 27, 28] |

| Chiral Mn(III) Salen Complexes | Various reactive alkenes | Up to 95% | [from previous turn, 30] |

| Fructose-derived Chiral Ketones | (E)-Stilbene | Up to 84% | [from previous turn, 21, 29] |

| Unspecified | This compound | 55% | [from previous turn, 31] |

Hydrofunctionalization Processes

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double bond. Transition metal catalysis often plays a pivotal role in controlling the regioselectivity and stereoselectivity of these additions.

Transition Metal-Catalyzed Hydroboration and Hydrophosphination

Hydroboration: Transition metal-catalyzed hydroboration is a powerful synthetic tool that can achieve different chemo-, regio-, and stereoselectivities compared to uncatalyzed hydroboration reactions [from previous turn, 39]. A prominent example is the use of Wilkinson's catalyst, Chlorotris(triphenylphosphine)rhodium(I) (PubChem CID: 84599), in conjunction with borane (B79455) reagents such as catecholborane (PubChem CID: 6327445) nih.govfishersci.dkwikipedia.orgfishersci.cafishersci.fibrainly.insigmaaldrich.comwikidata.orglabsolu.canih.gov. The mechanism typically involves an oxidative addition of the B-H bond to the metal center, followed by coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the organoborane product, regenerating the catalyst [from previous turn, 37, 39].

Hydrophosphination: Hydrophosphination involves the addition of a phosphorus-hydrogen (P-H) bond across a carbon-carbon multiple bond, yielding organophosphorus compounds [from previous turn, 46]. This reaction can be catalyzed by various transition metal complexes, including those of rare-earth and alkaline earth metals [from previous turn, 46].

Studies have shown that 1-nonene, a related nonene isomer, can undergo hydrophosphination with diphenylphosphine (B32561) catalyzed by calcium derivatives, albeit with moderate conversion (40%) [from previous turn, 46]. However, catalytic hydrophosphination reactions utilizing phosphine (B1218219) (PH3, PubChem CID: 24404) are less common, and in one reported instance, 1-nonene did not react with PH3 under the tested conditions [from previous turn, 40, 47]. As with hydroboration, specific experimental data for the hydrophosphination of this compound is not explicitly detailed in the search results, but the general reactivity of alkenes in these transformations suggests potential pathways.

Radical and Oxidative Transformations

This compound can also participate in reactions involving radical intermediates or direct oxidative processes, particularly at its allylic positions.

Allylic Oxidation Pathways and Selectivity

Allylic oxidation is a crucial synthetic transformation that converts a methylene (B1212753) group adjacent to a carbon-carbon double bond into a carbonyl group [from previous turn, 33]. Traditional stoichiometric reagents for this conversion include selenium dioxide (SeO2) and chromium(VI) compounds [from previous turn, 33].

More modern catalytic methods often employ tert-butyl hydroperoxide (TBHP, PubChem CID: 6410) as a versatile oxidant wikipedia.orgfishersci.sewikidata.orgindiamart.comnih.govfishersci.ca. The selectivity observed in TBHP-mediated allylic oxidations is primarily attributed to the ability of the tert-butylperoxy radical to abstract a hydrogen atom from the allylic position with the lowest carbon-hydrogen bond dissociation energy [from previous turn, 33].

Dirhodium(II) caprolactamate (PubChem CID: 6097223) has emerged as an effective catalyst for the allylic oxidation of various olefins and enones when used with TBHP nih.govnih.govorganic-chemistry.orgacsmedchem.orgorganic-chemistry.org. While direct allylic oxidation of this compound was not found in the provided search results, the oxidation of trans-3-nonen-2-one (PubChem CID: 5317045), a derivative of this compound, has been successfully demonstrated using Dirhodium(II) caprolactamate and TBHP wikidata.orgfishersci.caorganic-chemistry.orgacsmedchem.orgnih.govsigmaaldrich.comthegoodscentscompany.comnih.gov. This indicates the susceptibility of nonene-based structures to allylic oxidation under these catalytic conditions, likely proceeding through allylic radical intermediates. The formation of allylic alcohols (e.g., Allyl alcohol, PubChem CID: 7858) nih.govfishersci.cathegoodscentscompany.comnih.govuni.lu or enones is a common outcome of these transformations.

Table 2: Key Reagents and Catalysts in Allylic Oxidation

| Reagent/Catalyst | Role | Specific Application (if available) | Citation |

| Selenium Dioxide (SeO2) | Stoichiometric oxidant | General allylic oxidation | [from previous turn, 33] |

| Chromium(VI) compounds | Stoichiometric oxidant | General allylic oxidation | [from previous turn, 33] |

| tert-Butyl Hydroperoxide (TBHP) | Catalytic oxidant, radical source | General allylic oxidation | wikipedia.orgfishersci.sewikidata.orgindiamart.comnih.govfishersci.ca |

| Dirhodium(II) Caprolactamate | Catalyst for TBHP-mediated allylic oxidation | Oxidation of trans-3-nonen-2-one | wikidata.orgfishersci.canih.govnih.govorganic-chemistry.orgacsmedchem.orgorganic-chemistry.orgthegoodscentscompany.com |

Ozonolysis Reaction Kinetics and Product Formation

Ozonolysis is a powerful oxidative cleavage reaction that specifically targets carbon-carbon double bonds in alkenes. The reaction proceeds through a well-defined mechanism, leading to the scission of the double bond and the formation of carbonyl compounds.

Mechanism and Product Formation The ozonolysis of alkenes generally involves the initial formation of an unstable primary ozonide (1,2,3-trioxolane) through a cycloaddition reaction between ozone (O3) and the alkene. This primary ozonide rapidly rearranges and fragments. In the gas phase, this fragmentation yields carbonyl products (aldehydes or ketones) and highly reactive Criegee intermediates (biradical fragments). masterorganicchemistry.combeilstein-journals.org In aqueous media, however, the reaction pathway favors the formation of an α-hydroxyalkylhydroperoxide, ultimately leading to the production of two molecules of aldehyde or ketone per molecule of alkene. organic-chemistry.org

For this compound (CH₃CH₂CH=CHCH₂CH₂CH₂CH₂CH₃), the double bond is located between the third and fourth carbon atoms. Upon ozonolysis, the molecule is cleaved at this double bond, yielding two distinct aldehyde products: propanal (CH₃CH₂CHO) and hexanal (B45976) (CH₃CH₂CH₂CH₂CH₂CHO).

Ozonolysis Products of this compound

| Compound Name | Chemical Formula | PubChem CID |

| Propanal | C₃H₆O | 527 |

| Hexanal | C₆H₁₂O | 6184 |

Reaction Kinetics The reaction of ozone with alkenes, including this compound, is typically characterized by second-order kinetics, being first order with respect to both the alkene and ozone concentrations. organic-chemistry.org While specific kinetic data for this compound are not widely detailed in general literature, studies on low molecular weight aliphatic alkenes suggest that their ozonolysis rate constants in aqueous environments are broadly similar. organic-chemistry.org The rate of reaction is influenced by the accessibility of the double bond and the electron density around it.

Rearrangement and Isomerization Pathways

This compound, like other alkenes, can undergo various rearrangement and isomerization processes that alter its molecular structure without changing its empirical formula. These pathways are primarily driven by thermodynamic stability and can be influenced by external factors such as heat or catalysts.

Positional and Geometric Isomerization Mechanisms

Geometric Isomerization this compound is defined by the trans arrangement of its substituents across the C=C double bond. This geometric isomerism arises from the restricted rotation around the carbon-carbon double bond, which prevents free interconversion between cis and trans forms under ambient conditions. organic-chemistry.org The cis isomer, cis-3-Nonene, exists as a distinct compound. Isomerization between cis and trans forms, such as the conversion of cis-3-Nonene to this compound, can be induced by thermal energy or through the use of specific catalysts. The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric hindrance between the larger alkyl groups.

Positional Isomerization Positional isomerization involves the migration of the double bond along the carbon chain, resulting in different structural isomers with the same molecular formula. For nonene, this could lead to isomers such as 1-nonene, 2-nonene, or 4-nonene. This type of isomerization can be facilitated by various catalytic systems. For instance, ruthenium (Ru) complexes have been shown to selectively promote the positional isomerization of trans olefins to an equilibrium mixture, including terminal olefins. This process typically involves a series of reversible steps where the double bond shifts along the chain via intermediate species.

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization reactions involve the formation of a cyclic structure from a single acyclic molecule. These reactions are fundamental in organic synthesis for constructing complex ring systems. For a simple, unfunctionalized linear alkene like this compound, direct intramolecular cyclization is not a common or facile reaction pathway.

Typical intramolecular cyclization reactions involving alkenes, such as the Diels-Alder reaction, ene reactions, or radical cyclizations, require specific structural features beyond a simple double bond. For example:

Diels-Alder reactions require a conjugated diene and a dienophile (an alkene or alkyne) within the same molecule, often connected by a carbon chain of appropriate length to form five- or six-membered rings.

Ene reactions involve an "ene" component (an alkene with an allylic hydrogen) and an "enophile" (an unsaturated system), leading to the formation of a new sigma bond and a shifted double bond.

Radical cyclizations typically involve an alkene and a radical-generating site within the same molecule, leading to ring formation.

Transition metal-catalyzed cyclizations , such as intramolecular hydroamination or carbonickelation, often require additional functional groups (e.g., amines, halides, or other unsaturated bonds) tethered to the alkene to facilitate ring closure.

As this compound is a linear alkene with only one double bond and no other inherent reactive functional groups suitable for intramolecular cyclization, it does not spontaneously undergo such ring-forming reactions. For this compound to participate in intramolecular cyclization, it would first need to be chemically modified to incorporate additional reactive centers or be part of a larger, more complex molecular structure designed for such a reaction.

Catalytic Systems for Trans 3 Nonene Transformations

Heterogeneous Catalysis

Surface Organometallic Chemistry Contributions

Surface Organometallic Chemistry (SOMC) is a powerful approach for synthesizing well-defined heterogeneous catalysts by grafting molecular organometallic complexes onto solid supports, typically metal oxides researchgate.netresearchgate.net. This methodology bridges the gap between homogeneous and heterogeneous catalysis, enabling the design of catalysts with precisely controlled active sites and facilitating molecular-level understanding of catalytic mechanisms researchgate.net.

SOMC plays a significant role in developing catalysts for olefin transformations, including olefin metathesis, hydrogenation, and oxidation reactions researchgate.net. By anchoring organometallic species onto surfaces, researchers can achieve enhanced stability, recyclability, and often superior activity compared to their homogeneous counterparts researchgate.net. For instance, the principles of SOMC have been applied to create well-defined supported olefin metathesis catalysts, particularly those based on group 6 metal oxides, which have been utilized in the petrochemical industry for decades researchgate.net.

While direct extensive studies focusing solely on the SOMC of trans-3-nonene are not widely detailed, the broader field of SOMC has provided crucial insights into the catalytic behavior of related nonenes and other olefins. For example, the homodimerization of 1-nonene (B85954), a positional isomer of this compound, has been effectively studied using silica-grafted molybdenum (Mo) imido alkylidene catalysts, developed through a combination of high-throughput experimentation and SOMC principles ethz.ch. This research highlighted the importance of electronic effects and dispersive interactions between the ligands, aryl alcohols, or silica (B1680970) support in enhancing the activity of grafted d⁰ metathesis catalysts ethz.ch. Such studies on analogous olefins demonstrate the potential of SOMC to elucidate structure-activity relationships and optimize catalytic performance for this compound transformations.

Detailed Research Findings and Data Tables

Specific catalytic transformations of this compound have been explored, demonstrating the compound's reactivity under various conditions.

Epoxidation

Epoxidation of this compound has been achieved using different catalytic systems. One notable system involves manganese(II) perchlorate (B79767) (Mn(II)) as the catalyst and peracetic acid as the oxidant nih.gov. Kinetic studies using this system revealed that the reaction rate for epoxidation of C9-alkenes decreases in the order: 1-nonene > cis-3-nonene (B1606493) > this compound nih.gov. This suggests that the internal and trans configuration of the double bond in this compound makes it less reactive compared to terminal or cis-internal alkenes under these specific conditions nih.gov.

Another approach for epoxidation involves chiral manganese(III) (Mn(III)) and ruthenium(III) (Ru(III)) dissymmetric Schiff base complexes with iodosyl (B1239551) benzene (B151609) as the oxidant researchgate.netacs.org. These systems have demonstrated enantioselective epoxidation of non-functionalized olefins, including this compound researchgate.net. Good optical yields of epoxides were obtained for certain catalysts with this compound researchgate.net.

Table 1: Epoxidation of this compound

| Catalyst System | Oxidant | Substrate | Key Findings / Relative Rate | Reference |

| Manganese(II) perchlorate | Peracetic acid | This compound | Reaction rate: 1-nonene > cis-3-nonene > this compound | nih.gov |

| Chiral Mn(III) and Ru(III) Schiff base complexes | Iodosyl benzene | This compound | Enantioselective epoxidation, good optical yields for catalyst 4 | researchgate.netacs.org |

Allylic Oxidation

This compound has also been subjected to allylic oxidation, a reaction that introduces an oxygen-containing functional group at an allylic position. Dirhodium(II) caprolactamate (Rh₂(cap)₄) combined with aqueous tert-butyl hydroperoxide (TBHP) has been identified as an effective catalytic system for this transformation google.comnih.gov. This system facilitates the formation of this compound-2,5-dione from this compound-2-one, a related derivative, through allylic oxidation google.comnih.gov. The dirhodium(II) caprolactamate catalyst is noted for its efficiency in generating tert-butylperoxy radicals, which are selective for hydrogen atom abstraction nih.gov.

Table 2: Allylic Oxidation of this compound (or derivatives)

| Catalyst System | Oxidant | Substrate (Derivative) | Product (Derivative) | Key Findings | Reference |

| Dirhodium(II) caprolactamate | Aqueous tert-butyl hydroperoxide | This compound-2-one | This compound-2,5-dione | Efficient generation of tert-butylperoxy radicals | google.comnih.gov |

Computational and Theoretical Investigations of Trans 3 Nonene Systems

Electronic Structure and Conformational Analysis

Understanding the electronic structure and conformational landscape of trans-3-Nonene is fundamental to predicting its physical and chemical properties. Computational methods enable the detailed characterization of its geometry and the energy associated with different spatial arrangements.

Quantum chemical studies, particularly those utilizing DFT, are instrumental in determining the optimized geometry of this compound. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For alkenes like this compound, the trans configuration around the C=C double bond imposes specific geometric constraints. Computational models aim to find the lowest energy arrangement of atoms. While specific published quantum chemical studies solely focused on the detailed geometry of this compound are not widely available in general searches, such studies typically employ basis sets like 6-31G** or larger, often combined with functionals such as B3LYP or M06-2X, to achieve a balance of accuracy and computational cost nih.govacs.orgresearchgate.netmit.eduresearchgate.net.

An illustrative example of typical geometric parameters for a trans-alkene, which would be derived from such studies for this compound, is presented in Table 1. These values represent the equilibrium geometry where the forces on all atoms are zero.

Table 1: Illustrative Geometric Parameters for this compound (Optimized by DFT)

| Parameter | Value (Illustrative) | Unit |

| C=C Bond Length | 1.338 | Å |

| C-C (sp2-sp3) Length | 1.505 | Å |

| C-C (sp3-sp3) Length | 1.535 | Å |

| C=C-C Bond Angle | 125.0 | Degrees |

| C-C-C Bond Angle | 112.0 | Degrees |

| C=C Dihedral Angle | 180.0 | Degrees |

The energy landscape of this compound describes the potential energy of the molecule as a function of its internal coordinates, particularly the dihedral angles of the single bonds. Due to the presence of several C-C single bonds, this compound can adopt multiple conformations. Computational conformational analysis involves exploring these different arrangements and determining their relative energies and the energy barriers for interconversion (rotational barriers) researchgate.net. For example, studies on similar nonene isomers or related hydrocarbons often reveal that the extended, anti-periplanar conformations of the alkyl chains are typically the lowest in energy due to minimized steric interactions. Rotational barriers around C-C single bonds in alkanes are generally in the range of 2-5 kcal/mol, and similar values would be expected for the alkyl portions of this compound. The presence of the double bond fixes the geometry around C3 and C4, but rotations around the C2-C3 and C4-C5 bonds, as well as further along the nonyl chain, contribute to the conformational flexibility. researchgate.net

Computational methods like molecular dynamics simulations or systematic conformational searches coupled with quantum chemical optimizations are used to map this energy landscape. The identification of local minima (stable conformers) and transition states (barriers between conformers) is crucial for understanding the molecule's behavior in different environments.

Table 2: Illustrative Conformational Energies and Rotational Barriers for this compound

| Conformer Type (Illustrative) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| trans-Extended | 0.0 | N/A |

| trans-Gauche (C2-C3) | 0.8 - 1.2 | 2.5 - 3.5 |

| trans-Bent (C4-C5) | 0.5 - 1.0 | 2.0 - 3.0 |

| Other Higher Energy | >1.5 | >3.5 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a pivotal role in elucidating reaction mechanisms, providing insights into elementary steps, transition states, and the factors governing selectivity.

For this compound, key transformations often involve reactions at the double bond, such as hydrogenation, epoxidation, or other addition reactions. Computational studies can characterize the transition states (TSs) of these reactions, which are the highest energy points along the reaction pathway connecting reactants to products scienceintheclassroom.orgacs.orgmit.edumdpi.comchemrxiv.org. Identifying and optimizing TS structures provides critical information about the activation energy and the molecular rearrangements occurring during the reaction. This involves searching for first-order saddle points on the potential energy surface and confirming them via frequency analysis (presence of a single imaginary frequency) and Intrinsic Reaction Coordinate (IRC) calculations acs.orgmit.edu.

For instance, in the epoxidation of olefins, computational studies would typically identify a concerted or stepwise mechanism involving an oxidant. The TS structure would show the developing bonds between the oxygen atom and the two carbon atoms of the double bond. For this compound, the trans geometry would influence the approach of the oxidant and the resulting epoxide stereochemistry. Chiral Mn(III) and Ru(III) dissymmetric Schiff base complexes have been shown to catalyze the enantioselective epoxidation of this compound researchgate.net. Computational characterization of the transition states in such catalyzed reactions would reveal the specific interactions between the catalyst, substrate, and oxidant that lead to the observed enantioselectivity.

One of the most valuable applications of computational chemistry is the prediction of reaction selectivity:

Chemoselectivity: Predicting which functional group in a multi-functional molecule will react. For this compound, this is less complex as the primary reactive site is the alkene.

Regioselectivity: Predicting which specific atom within a functional group will react, especially relevant in unsymmetrical alkenes. For example, in hydrohalogenation, computational studies can predict whether the halogen adds to C3 or C4 based on the stability of carbocation intermediates or transition states (e.g., following Markovnikov's rule) .

Stereoselectivity: Predicting the preferred stereoisomer formed in a reaction. For this compound, this is particularly important in reactions like epoxidation or dihydroxylation, where new stereocenters are formed. Computational studies can compare the energies of competing transition states leading to different stereoisomers. The lower energy transition state corresponds to the major product chemrxiv.orgacs.orgresearchgate.netrsc.orgresearchgate.net. The epoxidation of this compound with chiral catalysts, yielding "good optical yields," is a direct example where computational studies would be used to explain and predict the observed enantioselectivity researchgate.net. DFT calculations are commonly used to assess subtle energetic differences between competing transition states that dictate stereochemical outcomes acs.orgresearchgate.netrsc.org.

Table 3: Illustrative Energetic Data for this compound Reaction Pathways (e.g., Epoxidation)

| Reaction Pathway (Illustrative) | Activation Energy (kcal/mol) | Relative TS Energy (kcal/mol) | Predicted Selectivity (%) |

| Epoxidation (Pathway A) | 15.2 | 0.0 | 75 (e.g., R,R-epoxide) |

| Epoxidation (Pathway B) | 16.5 | 1.3 | 25 (e.g., S,S-epoxide) |

Catalyst Design and Optimization through Computational Modeling

Computational modeling has become an indispensable tool in the rational design and optimization of catalysts, significantly reducing the time and resources required for experimental screening mdpi.comnih.govchemrxiv.orgresearchgate.netacs.orgrsc.orgugent.beresearchgate.netrsc.orgsimonsfoundation.orgresearchgate.net. For reactions involving this compound, computational approaches can guide the development of more efficient and selective catalysts.

The process typically involves:

Mechanistic Understanding: Using computational methods to understand the detailed mechanism of a catalyzed reaction, identifying the rate-determining step and selectivity-determining step mdpi.commdpi.comrsc.org.

Active Site Characterization: Characterizing the electronic and geometric properties of the catalyst's active site and its interaction with this compound mdpi.comugent.be.

Ligand/Support Modification: Systematically modifying catalyst components (e.g., ligands in homogeneous catalysis, support in heterogeneous catalysis) in silico and predicting the effect on activity and selectivity chemrxiv.orgresearchgate.netrsc.orgrsc.org. This can involve high-throughput computational screening, where numerous catalyst candidates are evaluated nih.gov.

Descriptor Development: Identifying molecular descriptors (e.g., electronic properties, steric parameters) that correlate with catalytic performance, which can then be used to predict the activity of new, untested catalysts mdpi.comrsc.org.

Machine Learning Integration: Increasingly, machine learning (ML) and artificial intelligence (AI) are being integrated with computational chemistry to accelerate catalyst discovery and optimization by learning from large datasets of computational and experimental results nih.govchemrxiv.orgacs.orgrsc.orgrsc.orgsimonsfoundation.orgfrontiersin.org. This allows for the automated generation and screening of candidate catalysts, exploring vast chemical spaces more efficiently chemrxiv.orgacs.orgrsc.org.

For this compound epoxidation, computational modeling could be used to design new chiral catalysts or optimize existing ones (like the Mn(III) and Ru(III) Schiff base complexes mentioned researchgate.net) by predicting how modifications to the ligand structure affect the transition state energies and, consequently, the enantiomeric excess of the epoxide product. This iterative process of computational prediction and experimental validation accelerates the discovery of superior catalytic systems.

Ligand Effects on Catalytic Activity and Selectivity

Computational studies are instrumental in elucidating how different ligands influence the activity and selectivity of catalysts in reactions involving alkenes. These investigations typically involve modeling the catalyst-substrate interactions, reaction pathways, and transition states to understand the energetic landscape of the catalytic cycle.

For instance, in olefin metathesis, a reaction where this compound could serve as a substrate or product, DFT studies have been extensively used to understand the role of ligands. Research on well-defined silica-supported tungsten catalysts, for example, has shown that the nature of ancillary ligands (e.g., OR ligands) significantly impacts catalytic activity. rsc.org Computational models have revealed that weaker σ-donor OR ligands tend to lead to higher activity in metathesis reactions. rsc.org Similarly, the stability of key intermediates, such as metallacyclobutanes, can be influenced by ligand properties, with DFT studies demonstrating that the trigonal bipyramidal (TBP) isomer is often on the metathesis reaction pathway, while the square pyramidal (SP) isomer may represent a more stable catalytic resting state. rsc.org

These computational approaches allow for a detailed analysis of:

Electronic Effects : How the electron-donating or electron-withdrawing nature of ligands alters the electronic environment around the metal center, thereby affecting its interaction with the alkene substrate. For example, σ-donor electronic effects have been identified as key drivers in metathesis reactions of other nonene isomers, such as 1-nonene (B85954). researchgate.net

Steric Effects : The spatial arrangement and bulkiness of ligands can influence substrate binding, transition state geometries, and product release, thereby dictating selectivity (e.g., enantioselectivity or regioselectivity).

While specific data tables for this compound are not available from the provided search results, the general parameters explored computationally for ligand effects in alkene catalysis are summarized below:

Table 1: Computational Parameters for Ligand Effects in Alkene Catalysis

| Parameter Investigated | Computational Method | Impact on Catalysis | Reference (General Context) |

| Ligand Electronic Properties | DFT (NBO Charge, HOMO-LUMO) | Influence on metal-alkene bonding, activation energy | researchgate.netrsc.org |

| Ligand Steric Properties | DFT (Sterimol parameters) | Affects substrate access, transition state geometry, selectivity | rsc.org |

| Intermediate Stability | DFT (Energy calculations, Isomerization barriers) | Determines reaction pathway, resting states, deactivation pathways | rsc.org |

| Transition State Geometries | DFT (Optimization, IRC) | Dictates reaction rate and stereochemical outcome | nih.gov |

| Hydrogen Bonding Interactions | DFT | Can influence catalyst structure and reactivity | researchgate.net |

Understanding Structure-Reactivity Relationships

Computational methods are powerful tools for establishing structure-reactivity relationships (SRRs) by correlating molecular structure with observed chemical reactivity. For this compound, understanding its SRR would involve analyzing how its trans double bond and alkyl chain influence its participation in various reactions.

One area where computational insights are crucial is in predicting the stereochemical outcome of reactions. For example, in the epoxidation of non-functionalized olefins, including this compound, with chiral metal complexes, computational methods can be employed to understand the mechanism and the factors leading to good optical yields of epoxides. researchgate.net Although the primary computational focus in such studies might be on the catalyst's chiral environment, the interaction with the this compound substrate is implicitly modeled.

Furthermore, computational tools can analyze the strain energy within molecules and relate it to reactivity. For instance, studies on strained macrocycles like trans-cyclooctene (B1233481) and trans-bicyclo[6.1.0]nonene have shown that localized strain energy at the reactive site can significantly increase reactivity, even more than predicted by total strain energy. nih.gov While this compound is not a highly strained molecule, the principles of analyzing bond energies, torsional strains, and their impact on reactivity are universally applicable through computational methods.

Computational SRR studies for alkenes often involve:

Reaction Pathway Elucidation : Identifying the most energetically favorable pathways for a given reaction by calculating the energies of reactants, intermediates, transition states, and products.

Activation Energy Determination : Calculating the energy barrier for a reaction, which directly correlates with its rate.

Stereochemical Control : Investigating how the inherent geometry of the alkene (e.g., trans configuration in this compound) or the influence of a catalyst dictates the stereochemical outcome of a reaction. For example, DFT studies have been used to understand the stereochemistry determined at the vinyl anion stage in the reduction of alkynes to trans alkenes. masterorganicchemistry.com

Substituent Effects : Analyzing how different substituents on the alkene or its surrounding environment influence its reactivity. Structure-activity relationship methods are also used to estimate rate coefficients for reactions of unsaturated organic compounds with species like ozone, indicating how structural features influence reactivity in atmospheric chemistry, a principle extendable to other reaction types. copernicus.org

Table 2: Computational Approaches for Structure-Reactivity Relationships

| Aspect of SRR | Computational Method | Insights Gained | Reference (General Context) |

| Reaction Mechanism | DFT (Energy Profiles, Transition State Search) | Identification of rate-determining steps, intermediate formation | nih.govresearchgate.net |

| Stereoselectivity | DFT (Transition State Analysis, Chiral Catalyst Modeling) | Prediction of enantiomeric/diastereomeric ratios, role of catalyst chirality | nih.govresearchgate.net |

| Strain Energy | StrainViz, DFT | Correlation of localized strain with enhanced reactivity | nih.gov |

| Electronic Structure | DFT (Orbital Analysis, Charge Distribution) | Understanding inherent reactivity, electrophilic/nucleophilic character | rsc.org |

Advanced Analytical Methodologies for Trans 3 Nonene Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution ¹H-NMR and ¹³C-NMR, is a powerful analytical tool for the structural elucidation and molecular characterization of organic compounds. azooptics.com It provides detailed information on the number, chemical environment, and connectivity of hydrogen and carbon atoms within a molecule. azooptics.com The distinct chemical shifts and coupling patterns observed in NMR spectra are characteristic of the trans double bond in trans-3-Nonene, allowing for its unambiguous identification and differentiation from cis isomers or other positional isomers.

Beyond static structural analysis, high-resolution NMR spectroscopy is highly effective for monitoring chemical reactions in real-time. magritek.comoulu.fi This technique is quantitative, with NMR signal intensities changing linearly with analyte concentrations, making it suitable for determining reaction kinetics and identifying reaction endpoints. aocs.orgmagritek.com The non-destructive nature of NMR allows for continuous analysis of the same sample, providing dynamic insights into reaction progress. magritek.com Benchtop NMR spectrometers, offering high resolution, can be integrated directly into laboratory fume hoods, facilitating online reaction monitoring. magritek.com

Advanced NMR techniques, such as time-resolved non-uniform sampling (TR-NUS) coupled with software like TReNDS, enable the acquisition of interleaved multidimensional NMR spectra. oulu.fi This approach allows for the analysis of complex reacting mixtures and the tracking of various species over time, providing a detailed understanding of reaction mechanisms. oulu.fi While specific examples for this compound reaction monitoring are not extensively documented in the provided search results, the general applicability of high-resolution NMR for monitoring alkene transformations, including catalyst initiation and product formation, is well-established. caltech.edu The ability to distinguish between trans and cis isomers based on their distinct NMR signals is crucial for monitoring stereoselective reactions involving nonenes. rsc.org

Mass spectrometry (MS) is a fundamental technique for identifying compounds by their mass-to-charge ratio and fragmentation patterns. diabloanalytical.comsrce.hr For compounds like this compound, which exist as various structural and geometric isomers, advanced MS methodologies are essential for precise differentiation, especially when chromatographic separation is challenging. lcms.cz

Tandem mass spectrometry (MSn), Collision-Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) are advanced fragmentation techniques used to obtain diagnostic fragments that allow for the distinction of structurally similar isomers. lcms.cz These methods analyze the specific ways in which molecules break apart under different energy conditions, yielding unique spectral fingerprints for each isomer. For instance, the electron ionization mass spectrum of (E)-3-Nonene (this compound) provides a characteristic fragmentation pattern that can be used for its identification. nist.gov The ability to predict and compare virtual fragmentation patterns with experimental spectra is a key aspect of computer-aided structure elucidation in MS, aiding in the differentiation of constitutional isomers. srce.hr Additionally, predicted Collision Cross Section (CCS) values, often derived from ion mobility-mass spectrometry, can serve as a valuable parameter for distinguishing isomers based on their gas-phase conformations. uni.lu

Chromatographic Separation and Chiral Analysis

Chromatographic techniques are vital for separating this compound from impurities and other isomers, while chiral analysis, though not directly applicable to achiral this compound itself, is crucial when this compound is involved in the synthesis or study of chiral compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. diabloanalytical.comshimadzu.com For this compound, GC-MS is indispensable for assessing its purity and determining the ratios of its various isomers, such as cis-3-Nonene (B1606493) and other positional nonene isomers. lgcstandards.comepaosc.org

The chromatographic separation in GC allows for the resolution of different isomers based on their boiling points and interactions with the stationary phase, while the coupled mass spectrometer provides definitive identification through their unique fragmentation patterns. diabloanalytical.com This combined approach ensures accurate quantification of each component in a mixture. For example, certified reference materials, such as PIANO Olefins Standards, utilize GC for the secondary verification of component concentrations, including this compound and cis-3-Nonene, demonstrating the method's reliability for determining isomer ratios. lgcstandards.com

Table 1: Representative Isomer Concentrations in a PIANO Olefins Standard (Partial Data) lgcstandards.com

| Compound Name | Concentration (Wt. %) |

| This compound | 1.9829 |

| cis-3-Nonene | 3.9761 |

Advanced GC-MS techniques, such as triple quadrupole GC-MS/MS, offer enhanced sensitivity and selectivity, enabling the precise separation and quantification of even low-abundance isomers in complex matrices. shimadzu.com This is particularly useful when dealing with mixtures where isomers may co-elute or be present in very small quantities. shimadzu.com

While this compound itself is an achiral molecule due to the presence of a double bond and the absence of a chiral center, the principles of chiral chromatography are highly relevant in research where this compound serves as a precursor or reactant in the synthesis of chiral compounds. Many chemical reactions involving alkenes can lead to the formation of chiral products, and the determination of enantiomeric excess (ee) in such products is critical for their efficacy and safety, particularly in pharmaceutical and agrochemical industries. numberanalytics.compolyu.edu.hk

Chiral chromatography, including Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), is specifically designed to separate enantiomers. numberanalytics.comuma.es These techniques employ chiral stationary phases or chiral selectors in the mobile phase that interact differently with each enantiomer, leading to their separation. numberanalytics.com Enantiomeric excess is defined as the absolute difference between the mole fraction of each enantiomer in a mixture. polyu.edu.hk

Beyond chromatography, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy can also be employed for enantiomeric excess determination, often by forming diastereomeric derivatives or using chiral solvating agents to differentiate enantiomers. numberanalytics.comrsc.org Mass spectrometry can also be used for chiral recognition and ee determination, even without prior chromatographic separation, by analyzing the relative abundances of diastereomers formed through interactions with chiral selectors. polyu.edu.hk Therefore, in research involving this compound that leads to chiral products, these advanced chiral analytical techniques are indispensable for ensuring the desired stereochemical outcome and purity.

Applications of Trans 3 Nonene in Specialized Organic Synthesis and Materials Science

Building Block for Complex Natural Products and Bioactive Compounds

The synthesis of complex natural products and bioactive compounds often relies on the precise control of molecular architecture, including stereochemistry. Olefins, with their inherent double bond geometry, can serve as crucial starting materials in such endeavors.

Integration into Polyunsaturated Systems

Polyunsaturated systems, characterized by multiple carbon-carbon double bonds, are prevalent in natural products and are crucial in various biological and material science contexts. The integration of specific olefinic units into such systems requires controlled synthetic methodologies. While the biosynthesis of 1-nonene (B85954) (an isomer of trans-3-Nonene) has been observed in engineered cyanobacteria as a short-to-medium chain hydrocarbon, direct applications of this compound for its integration into synthetically constructed polyunsaturated systems are not detailed in the available research. biorxiv.org

Role in Polymer Science and Monomer Design

Olefinic compounds play a fundamental role in polymer science, serving as monomers for polymerization and copolymerization reactions that yield a diverse range of polymeric materials.

Copolymerization Studies with Olefins

Copolymerization involves the polymerization of two or more different monomers, leading to polymers with tailored properties. Nonene, as a general class of alpha-olefin, has been explored as a feedstock for the oligomerization and polymerization processes to produce poly alpha-olefins, which can have a wide range of viscosities. google.com For instance, metallocene-catalyzed copolymerization studies have investigated the behavior of propene and 1-nonene, demonstrating that the process is temperature-dependent and influences catalyst selectivity. mdpi.com However, specific copolymerization studies focusing solely on this compound with other olefins are not extensively detailed in the provided research findings.

Synthesis of Polymers with Defined Stereochemistry

The stereochemistry of a polymer, often referred to as tacticity, significantly influences its physical and chemical properties, including melting point, solubility, and mechanical strength. studysmarter.co.uk Polymers can exhibit different stereochemical arrangements, such as isotactic, syndiotactic, or atactic. studysmarter.co.ukiupac.org For polymers containing double bonds within their main chain, the configuration around these bonds can also be defined as cis or trans. A "transtactic polymer" is specifically defined as a tactic polymer in which the main-chain double bonds of the configurational base units are entirely in the trans arrangement. iupac.org

Given that this compound possesses a defined trans configuration at its double bond, its incorporation into a polymer backbone, if achievable through polymerization or copolymerization, would inherently contribute to the stereochemistry of the resulting polymer. Such a process could potentially lead to the formation of polymers with a defined trans stereochemistry along the chain, aligning with the definition of a transtactic polymer. However, specific experimental data or detailed research findings on the direct synthesis of polymers with defined stereochemistry explicitly utilizing this compound as a monomer are not provided in the available information.

Data Tables

Due to the limited availability of specific, detailed research findings and quantitative data solely focusing on the direct applications of this compound as a building block in complex natural product synthesis or as a primary monomer in polymer science with defined stereochemistry, interactive data tables for these applications cannot be generated from the provided search results. The information primarily discusses general concepts or applications of related compounds rather than specific data for this compound in these precise contexts.

Future Research Directions and Unexplored Avenues for Trans 3 Nonene

Development of Sustainable Synthetic Routes

The synthesis of trans-3-Nonene currently relies on traditional chemical methods, often involving petroleum-derived feedstocks or processes with environmental footprints. For instance, the partial reduction of alkynes with sodium in ammonia (B1221849) can yield trans alkenes [24 from previous search]. However, the development of sustainable synthetic routes for this compound remains a critical area for future research.

Current trends in green chemistry emphasize the use of renewable resources, biocatalysis, and environmentally benign processes. While general "green synthesis" methods exist for other compounds, such as the phyto-synthesis of silver nanoparticles using plant extracts which contain various phytochemicals ajmb.org, and green synthetic methods for compounds like cyclopentanol (B49286) google.com, specific sustainable routes for this compound have not been extensively reported in the literature.

One promising direction lies in exploring enzymatic or microbial pathways. For example, the biosynthesis of exo-brevicomin (B1210355), a semiochemical found in beetles, has been proposed to involve a 3-nonene (B53289) intermediate, potentially arising from an oxidative decarbonylase pathway researchgate.net. Although this pathway specifically mentions (Z)-3-nonene, further investigation into the enzymes responsible for desaturation and isomerization could lead to biocatalytic routes for the stereoseoselective production of this compound from bio-derived precursors. Research could focus on:

Biocatalytic Production: Identifying and engineering enzymes (e.g., desaturases, isomerases) capable of synthesizing this compound from fatty acids or other bio-renewable feedstocks.

Photocatalysis: Developing light-driven synthetic methods for this compound, potentially utilizing solar energy to reduce the energy demands of production.

Waste Valorization: Investigating the conversion of agricultural waste or biomass into nonene precursors, followed by sustainable transformation into this compound.

The table below summarizes potential sustainable synthetic approaches and their associated challenges:

| Approach | Description | Potential Advantages | Challenges |

| Biocatalysis | Enzyme-catalyzed synthesis from bio-renewable feedstocks. | High selectivity, mild conditions, reduced waste. | Enzyme discovery/engineering, scalability, cost-effectiveness. |

| Photocatalysis | Light-driven reactions to form this compound. | Utilizes renewable energy, potentially ambient conditions. | Catalyst stability, quantum efficiency, selectivity control. |

| Waste Valorization | Conversion of biomass/waste into nonene precursors. | Reduces waste, utilizes abundant resources. | Complex feedstock processing, efficiency of conversion. |

Novel Catalytic Transformations and Enantioselective Processes

The trans-double bond in this compound offers a defined starting point for various catalytic transformations, particularly in the realm of enantioselective synthesis. While general advancements in catalytic asymmetric synthesis have been significant, enabling the formation of specific enantiomers or diastereomers [2, 6 from previous search], specific novel transformations involving this compound are an area for growth.

A notable example of a catalytic transformation involving this compound is its enantioselective epoxidation. Studies have demonstrated that chiral Manganese(III) (Mn(III)) and Ruthenium(III) (Ru(III)) Schiff base complexes can catalyze the epoxidation of this compound with iodosyl (B1239551) benzene (B151609) as an oxidant, yielding good optical yields of the corresponding epoxide echemi.commdpi.com. This highlights the potential for asymmetric induction at the double bond.

Further research could explore:

Enantioselective Functionalization: Developing new asymmetric reactions beyond epoxidation, such as asymmetric dihydroxylation, hydroamination, or cyclopropanation, specifically tailored for the this compound scaffold. For instance, while enantioselective aziridination has been explored for 1-nonene (B85954) [17 from previous search], similar methodologies could be developed for this compound.

Stereoselective Polymerization: Investigating catalysts that can polymerize this compound in a stereoregular manner, leading to polymers with precisely controlled architectures and properties.

Cascade Reactions: Designing multi-step catalytic sequences that transform this compound into complex, high-value chiral molecules in a single pot, minimizing purification steps and waste.

The following table details some reported and potential catalytic transformations:

| Reaction Type | Catalyst System | Substrate/Product (Relevance to this compound) | Key Findings/Potential | Reference |

| Enantioselective Epoxidation | Chiral Mn(III) and Ru(III) Schiff base complexes | This compound to epoxide | Good optical yields achieved. | echemi.commdpi.com |

| Enantioselective Aziridination | Planar chiral Rh(III) indenyl catalyst | 1-Nonene to aziridine | High enantioselectivity (96:4 e.r.). | [17 from prev] |

| Future: Asymmetric Dihydroxylation | Novel chiral ligands with transition metals | This compound to chiral diols | Access to new chiral building blocks. | Proposed |

| Future: Stereoselective Polymerization | Metallocene or other single-site catalysts | This compound to stereoregular polymers | Tailored material properties. | Proposed |

Bio-Inspired Chemical Reactions Involving trans-Nonene Structures

The study of natural biochemical pathways can inspire novel synthetic strategies for this compound. While this compound itself may not be a widely recognized natural product, related trans-nonene structures are found in biological systems.